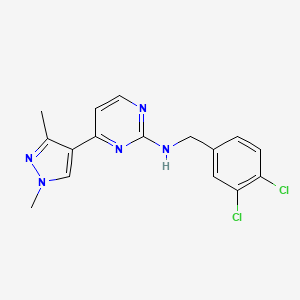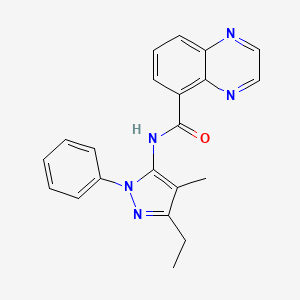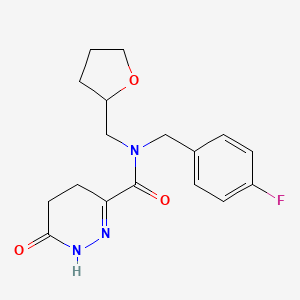![molecular formula C19H22FN5 B5900985 N-[[5-(4-fluorophenyl)-1H-pyrazol-4-yl]methyl]-N-methyl-1-(3-methyl-1-prop-2-enylpyrazol-4-yl)methanamine](/img/structure/B5900985.png)
N-[[5-(4-fluorophenyl)-1H-pyrazol-4-yl]methyl]-N-methyl-1-(3-methyl-1-prop-2-enylpyrazol-4-yl)methanamine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-[[5-(4-fluorophenyl)-1H-pyrazol-4-yl]methyl]-N-methyl-1-(3-methyl-1-prop-2-enylpyrazol-4-yl)methanamine is a complex organic compound characterized by its unique structure, which includes a fluorophenyl group and two pyrazole rings
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[[5-(4-fluorophenyl)-1H-pyrazol-4-yl]methyl]-N-methyl-1-(3-methyl-1-prop-2-enylpyrazol-4-yl)methanamine typically involves multi-step organic reactions. The initial step often includes the formation of the pyrazole rings through cyclization reactions. The fluorophenyl group is then introduced via electrophilic aromatic substitution. The final step involves the methylation of the amine group to yield the desired compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often using automated reactors and continuous flow systems to ensure consistent production. Reaction conditions such as temperature, pressure, and solvent choice are carefully controlled to maximize efficiency.
Chemical Reactions Analysis
Types of Reactions
N-[[5-(4-fluorophenyl)-1H-pyrazol-4-yl]methyl]-N-methyl-1-(3-methyl-1-prop-2-enylpyrazol-4-yl)methanamine can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert it into different amine derivatives.
Substitution: The fluorophenyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.
Substitution: Reagents like sodium hydride (NaH) and various alkyl halides are employed for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while reduction can produce amine derivatives.
Scientific Research Applications
N-[[5-(4-fluorophenyl)-1H-pyrazol-4-yl]methyl]-N-methyl-1-(3-methyl-1-prop-2-enylpyrazol-4-yl)methanamine has several scientific research applications:
Chemistry: Used as a building block in organic synthesis and as a ligand in coordination chemistry.
Biology: Investigated for its potential as a biochemical probe and in enzyme inhibition studies.
Medicine: Explored for its therapeutic potential in treating various diseases, including cancer and neurological disorders.
Industry: Utilized in the development of new materials and as an intermediate in the synthesis of other complex molecules.
Mechanism of Action
The mechanism of action of N-[[5-(4-fluorophenyl)-1H-pyrazol-4-yl]methyl]-N-methyl-1-(3-methyl-1-prop-2-enylpyrazol-4-yl)methanamine involves its interaction with specific molecular targets. It may bind to enzymes or receptors, modulating their activity and triggering downstream signaling pathways. The exact pathways and targets depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
Cetylpyridinium chloride: Known for its antimicrobial properties.
Domiphen bromide: Used as a disinfectant and antiseptic.
Properties
IUPAC Name |
N-[[5-(4-fluorophenyl)-1H-pyrazol-4-yl]methyl]-N-methyl-1-(3-methyl-1-prop-2-enylpyrazol-4-yl)methanamine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H22FN5/c1-4-9-25-13-17(14(2)23-25)12-24(3)11-16-10-21-22-19(16)15-5-7-18(20)8-6-15/h4-8,10,13H,1,9,11-12H2,2-3H3,(H,21,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QGZXLBADIZVQFG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN(C=C1CN(C)CC2=C(NN=C2)C3=CC=C(C=C3)F)CC=C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H22FN5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
339.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![3-(3-isopropyl-1,2,4-oxadiazol-5-yl)-1-{2-[(2-methylprop-2-en-1-yl)oxy]benzoyl}piperidine](/img/structure/B5900903.png)



![N-methyl-1-[2-(3-methylphenyl)pyrimidin-5-yl]-N-(quinolin-5-ylmethyl)methanamine](/img/structure/B5900931.png)
![ethyl (2S)-2-[[4-(2-fluoro-5-methylanilino)-4-oxobutanoyl]amino]propanoate](/img/structure/B5900933.png)
![N-[2-(3-hydroxy-4-methoxyphenyl)ethyl]-3-[(2-methylprop-2-en-1-yl)oxy]benzamide](/img/structure/B5900946.png)
![(1R,9aR)-1-[(4-phenyl-1H-imidazol-1-yl)methyl]octahydro-2H-quinolizin-1-ol](/img/structure/B5900949.png)
![N-[3-(2-furyl)-1-methylpropyl]-3-(1,2-oxazinan-2-yl)propanamide](/img/structure/B5900954.png)
![3-[2-({4-[(diethylamino)methyl]-5-ethyl-2-furoyl}amino)ethoxy]benzoic acid](/img/structure/B5900959.png)
![1-[5-(1H-pyrazol-5-yl)-2-thienyl]-N-(tetrahydrofuran-2-ylmethyl)-N-(3-thienylmethyl)methanamine](/img/structure/B5900963.png)
![N-cycloheptyl-3-[(4-isobutyl-1H-1,2,3-triazol-1-yl)methyl]piperidine-1-carboxamide](/img/structure/B5900964.png)
![N-[2-(3,4-dimethoxyphenyl)ethyl]-5-methyl-4-(1-methyl-1H-pyrazol-4-yl)pyrimidin-2-amine](/img/structure/B5900981.png)
![5-({ethyl[(5-propyl-1,2,4-oxadiazol-3-yl)methyl]amino}methyl)-N-isopropylpyrimidin-2-amine](/img/structure/B5901001.png)
